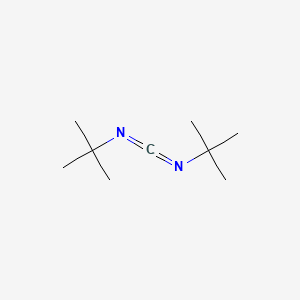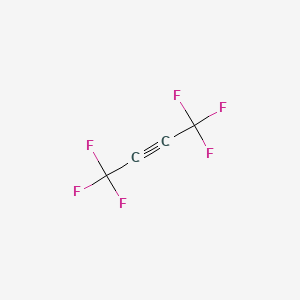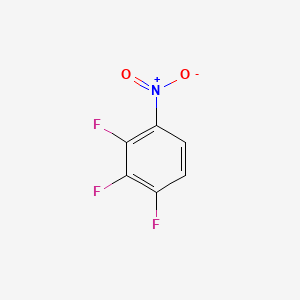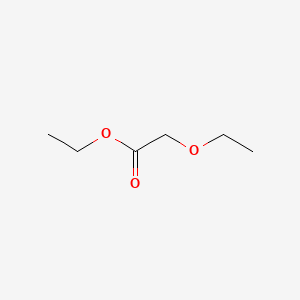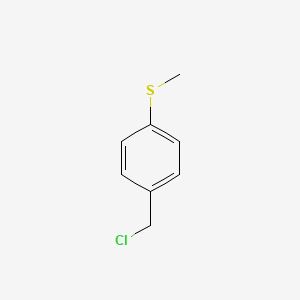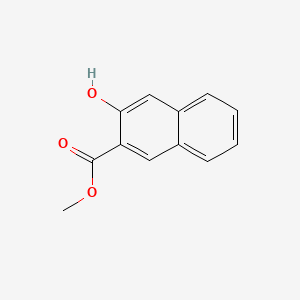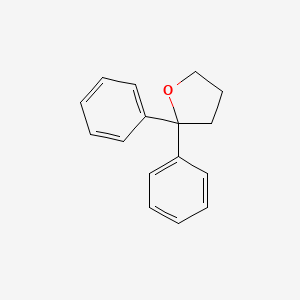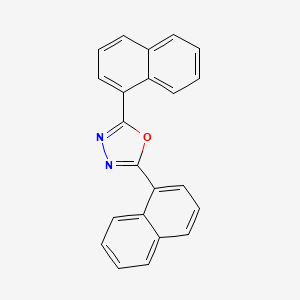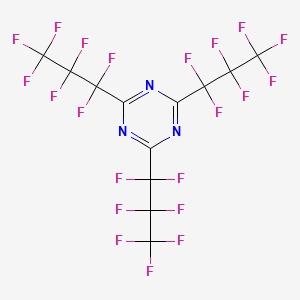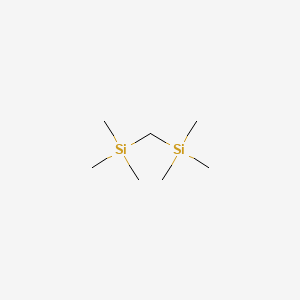
Bis(trimethylsilyl)methane
Übersicht
Beschreibung
Bis(trimethylsilyl)methane is an organosilicon compound with the molecular formula C₇H₂₀Si₂. It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl)methane can be synthesized through several methods. One common method involves the reaction of trimethylchlorosilane with formaldehyde in the presence of a base. The reaction typically proceeds as follows:
2(CH3)3SiCl+CH2O+2NaOH→(CH3)3SiCH2Si(CH3)3+2NaCl+2H2O
Industrial Production Methods
On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity. The compound is typically purified through distillation under reduced pressure to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: this compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Industry: this compound is used in the production of advanced materials, including silicones and other polymers.
Wirkmechanismus
The mechanism by which bis(trimethylsilyl)methane exerts its effects involves the formation and cleavage of silicon-carbon bonds. The trimethylsilyl groups provide stability to the molecule, allowing it to participate in various chemical reactions without decomposing. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Used as a reagent in organic synthesis.
Bis(trimethylsilyl)acetamide: Commonly used as a derivatizing agent in analytical chemistry.
Tetramethylsilane: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Uniqueness
Bis(trimethylsilyl)methane is unique due to its stability and reactivity, which make it a versatile reagent in organic synthesis. Its ability to form stable silicon-carbon bonds distinguishes it from other organosilicon compounds, making it particularly valuable in the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
trimethyl(trimethylsilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20Si2/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIODRUWWNNGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062189 | |
| Record name | Methylenebis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Bis(trimethylsilyl)methane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20348 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2117-28-4 | |
| Record name | 1,1′-Methylenebis[1,1,1-trimethylsilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, 1,1'-methylenebis(1,1,1-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, 1,1'-methylenebis[1,1,1-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylenebis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylenebis[trimethylsilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(trimethylsilyl)methane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XS24AZP3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bis(trimethylsilyl)methane?
A1: this compound has the molecular formula C7H20Si2 and a molecular weight of 160.41 g/mol. []
Q2: What are some common spectroscopic techniques used to analyze this compound?
A2: 1H NMR is a common technique for analyzing the purity and structure of this compound. [] Other techniques, like electron diffraction, have been used to determine its molecular structure in the gaseous phase. []
Q3: How is this compound typically synthesized?
A3: One reported method involves reacting imidobis(sulfonyl chloride) [HN(SO2Cl)2] with this compound in trimethylchlorsilane solution. []
Q4: How does this compound behave as a precursor in organic synthesis?
A4: this compound serves as a precursor to valuable reagents like (Me3Si)2CHLi and Me3SiCH2Li, which are employed in Peterson alkenation reactions. []
Q5: Can this compound be used in the synthesis of heterocyclic compounds?
A5: Yes, thermolysis of sterically hindered alanates derived from this compound can lead to the formation of four-membered AlC2Si heterocycles. For instance, heating [(Me3C)2Al{CH(SiMe3)2}2]- and [Me3SiCH2Al{CH(SiMe3)2}3]- results in the release of this compound and the formation of novel heterocyclic compounds. []
Q6: How does this compound react with protic reagents?
A6: The reactivity of this compound with protic reagents depends on the acidity of the reagent. While tert-butyl alcohol does not react with tetrakis[bis(trimethylsilyl)methyl]digallane(4) (a compound containing a Ga-Ga single bond derived from this compound), water cleaves the Ga-Ga bond, yielding the dimeric dialkylgallium hydroxide. []
Q7: Can this compound be used in the preparation of organometallic compounds?
A7: Yes, this compound derivatives, such as iodo(methoxydimethylsilyl)this compound, can be utilized in the synthesis of unique organometallic compounds. []
Q8: How does this compound contribute to the growth of silicon carbide (SiC) thin films?
A8: this compound acts as a single-source precursor in the chemical vapor deposition (CVD) of SiC thin films. Studies have investigated its use in growing these films on various SiC substrates at different temperatures. [, ]
Q9: What influences the morphology of SiC films grown using this compound?
A9: The growth temperature significantly affects the morphology of the resulting SiC films. For example, on 4H-SiC (1120) faces, high-quality epitaxial films are obtained above 1200 °C, while amorphous SiC forms below 1100 °C. This behavior is attributed to factors like the Ehrlich Schwoebel barrier and the decomposition kinetics of this compound. []
Q10: Can this compound be used for low-temperature SiC epitaxy?
A10: Research has demonstrated the feasibility of using this compound for 4H-SiC epitaxial growth on 4H-SiC (1100) faces at temperatures as low as 990 °C, significantly lower than conventional methods. This is attributed to sufficient precursor decomposition and the specific atomic arrangement of the substrate. []
Q11: How does this compound behave in high-pressure laser chemical vapor deposition (HP-LCVD)?
A11: In HP-LCVD, this compound, mixed with organometallic aluminum precursors, enables the growth of high-strength aluminum-silicon-carbide (Al-Si-C) nanocomposite fibers. The high pressure and rapid cooling rates facilitate the formation of nanostructured materials with various phases, including aluminum carbide, silicon carbide, carbon, and silicon-rich phases. []
Q12: What are the potential applications of the Al-Si-C nanocomposite fibers produced using this compound?
A12: These Al-Si-C nanocomposite fibers hold promise as reinforcements for ceramic and metal-matrix composites, particularly in demanding applications within the aerospace and transportation industries. []
Q13: How does this compound contribute to the synthesis of SiOC films?
A13: this compound is utilized in high-density plasma chemical vapor deposition (HDP-CVD) to create SiOC films with low dielectric constants. The film's properties, including its dielectric constant, are influenced by the flow rate ratio between this compound and oxygen during deposition. []
Q14: What is the impact of annealing on the composition and bonding structure of SiOC films derived from this compound?
A14: Annealing these SiOC films leads to a decrease in oxygen concentration and an increase in carbon concentration. This process also influences the bonding configuration, resulting in the formation of Si-O-Si, Si-O-C, and Si-CH3 bonds. []
Q15: How does the bonding structure of SiOC films relate to their dielectric properties?
A15: The presence of Si-CH3 groups attached to Si-O-Si ring structures is believed to create nano-sized voids within the SiOC films. These voids contribute to the film's low dielectric constant, which is approximately 2.1 after annealing. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


